molecular formula C28H18GeO2 B12959694 Bis(benzothieno)germole

Bis(benzothieno)germole

Cat. No.: B12959694
M. Wt: 459.1 g/mol
InChI Key: UYMUIQSPFMYENZ-UHFFFAOYSA-N
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Description

Bis(benzothieno)germole is a compound that belongs to the class of organogermanium compounds It features a germole core, which is a five-membered ring containing germanium, fused with benzothiophene units

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Stille cross-coupling reaction, where bromodithieno[3,2-b:4,5-c’]germole is coupled with stannylated benzothiophene derivatives . The reaction is usually carried out under inert conditions, such as in an argon atmosphere, and requires a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for bis(benzothieno)germole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis(benzothieno)germole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germole oxides.

    Reduction: Reduction reactions can convert the germole core to its corresponding germolide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germole oxides, while substitution reactions can introduce various functional groups onto the benzothiophene units.

Scientific Research Applications

Bis(benzothieno)germole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(benzothieno)germole exerts its effects is primarily related to its electronic structure. The germole core and benzothiophene units create a conjugated system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and improve device performance. The molecular targets and pathways involved depend on the specific application, such as interacting with electron transport layers in OLEDs or binding to specific biomolecules in biological systems .

Comparison with Similar Compounds

Bis(benzothieno)germole can be compared to other similar compounds, such as:

    Bis(benzothieno)silole: Similar structure but with silicon instead of germanium. It exhibits different electronic properties due to the difference in atomic size and electronegativity.

    Bis(benzothieno)stannole: Contains tin instead of germanium.

The uniqueness of this compound lies in its balance of electronic properties and stability, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H18GeO2

Molecular Weight

459.1 g/mol

IUPAC Name

11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene

InChI

InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H

InChI Key

UYMUIQSPFMYENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7

Origin of Product

United States

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